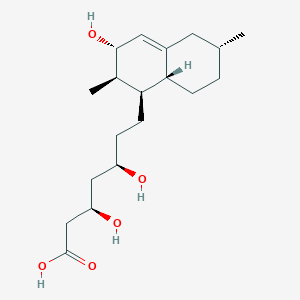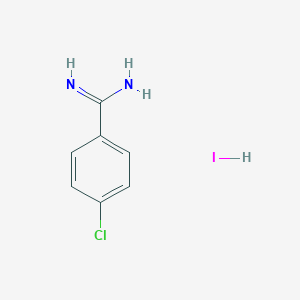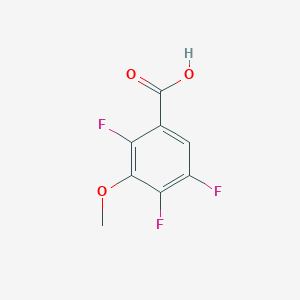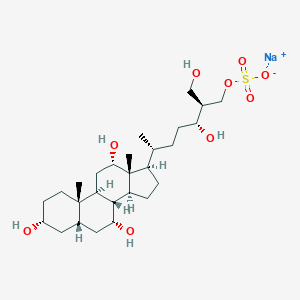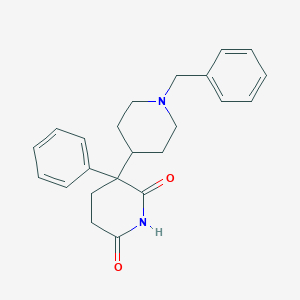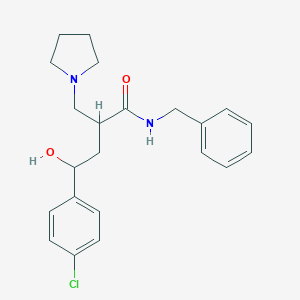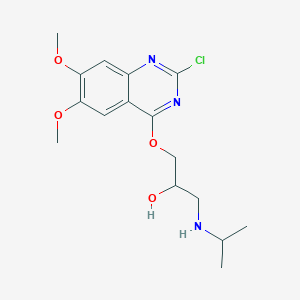
3-Desacetylpipecuronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Desacetylpipecuronium is a chemical compound that belongs to the class of neuromuscular blocking agents. It is a derivative of pipecuronium, which is a non-depolarizing neuromuscular blocking agent that is used during surgical procedures to induce muscle relaxation. 3-Desacetylpipecuronium has been synthesized and studied for its potential use in scientific research applications.
Wirkmechanismus
3-Desacetylpipecuronium, like other neuromuscular blocking agents, works by blocking the transmission of nerve impulses at the neuromuscular junction. It does this by binding to the nicotinic acetylcholine receptors on the motor endplate of the muscle, preventing the binding of acetylcholine and thus preventing muscle contraction.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Desacetylpipecuronium include muscle relaxation and paralysis. It has been shown to have a longer duration of action than pipecuronium, making it useful for certain experimental protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Desacetylpipecuronium in lab experiments is its longer duration of action, which allows for more prolonged experiments. However, its potency may make it difficult to titrate the dose accurately. Additionally, its effects on cardiac and respiratory function must be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Desacetylpipecuronium in scientific research. One direction is the investigation of its effects on muscle function in various disease states, such as muscular dystrophy. Another direction is the development of more specific and targeted neuromuscular blocking agents that can selectively block certain types of nicotinic acetylcholine receptors. Overall, 3-Desacetylpipecuronium has potential as a valuable tool in scientific research for studying the effects of neuromuscular blocking agents on muscle function.
Synthesemethoden
The synthesis of 3-Desacetylpipecuronium involves the reaction of pipecuronium with a reducing agent such as sodium borohydride. This reaction results in the removal of the acetyl group from pipecuronium, leading to the formation of 3-Desacetylpipecuronium. The compound can be purified through various methods such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Desacetylpipecuronium has been studied for its potential use in scientific research applications such as studying the effects of neuromuscular blocking agents on muscle function. It has been used in both in vitro and in vivo studies to investigate the mechanism of action of neuromuscular blocking agents.
Eigenschaften
CAS-Nummer |
121935-02-2 |
|---|---|
Produktname |
3-Desacetylpipecuronium |
Molekularformel |
C33H60N4O3+2 |
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C33H60N4O3/c1-23(38)40-31-28(34-12-16-36(4,5)17-13-34)21-27-25-9-8-24-20-30(39)29(35-14-18-37(6,7)19-15-35)22-33(24,3)26(25)10-11-32(27,31)2/h24-31,39H,8-22H2,1-7H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
FJHUVPAYHMPQGM-ZZZJANDJSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Kanonische SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Synonyme |
3-desacetylpipecuronium 3-DESPIP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
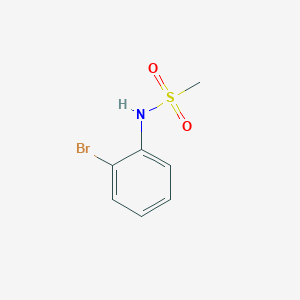
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
